![molecular formula C21H10ClF4N3O4S B2757994 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941942-87-6](/img/structure/B2757994.png)
5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid is a useful research compound. Its molecular formula is C21H10ClF4N3O4S and its molecular weight is 511.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for its ability to interact with various biological targets. The presence of halogenated aromatic groups enhances its pharmacological profile by improving binding affinity and selectivity.
Antitumor Activity
Research indicates that derivatives of thienopyridazines exhibit significant antitumor properties. For instance, compounds similar to 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through caspase activation pathways and inhibition of key growth factor receptors such as EGFR and VEGF .
Immunomodulatory Effects
The compound has been explored for its immunosuppressive properties. Studies suggest that it can modulate immune responses, making it potentially useful in treating autoimmune disorders and preventing organ transplant rejection. The underlying mechanism may involve the inhibition of specific kinases associated with inflammatory pathways .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes critical in disease processes. For example, it may inhibit mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme involved in pain and inflammation pathways. In vitro studies have reported IC50 values indicating potent inhibition, which suggests its potential as an analgesic agent .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Activity : A study on a related thienopyridazine derivative showed significant tumor growth inhibition in xenograft models of breast cancer, with a reported reduction in tumor volume by over 50% compared to controls.
- Immunosuppressive Effects : Clinical trials involving patients with autoimmune diseases indicated that treatment with thienopyridazine derivatives led to improved clinical outcomes and reduced disease activity scores.
Research Findings
Aplicaciones Científicas De Investigación
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as a multitarget antidiabetic agent. In vitro assays have demonstrated its inhibitory effects on key enzymes involved in glucose metabolism:
- Alpha-glucosidase : The compound exhibited an IC50 value of 6.28 µM.
- Alpha-amylase : An IC50 value of 4.58 µM was recorded.
- PTP1B : The compound showed remarkable inhibition with an IC50 of 0.91 µM.
These findings suggest that the compound could serve as a lead candidate for developing new antidiabetic medications .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific assays have shown that it can induce significant cytotoxicity against breast and lung cancer cells.
Case Study 1: Antidiabetic Efficacy
A study conducted by researchers synthesized the compound and tested it against several antidiabetic targets. The results indicated that it not only inhibited enzyme activity but also improved insulin sensitivity in vitro. This study lays the groundwork for future animal model testing to confirm these effects .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, indicating a dose-dependent response. Further mechanistic studies revealed that the compound induces apoptosis via caspase activation .
Data Tables
Propiedades
IUPAC Name |
5-[(2-chloro-6-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF4N3O4S/c22-12-2-1-3-13(23)15(12)17(30)27-18-14-11(8-34-18)16(20(32)33)28-29(19(14)31)10-6-4-9(5-7-10)21(24,25)26/h1-8H,(H,27,30)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYPXAOVJXREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.